N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine
Description
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO/c15-14(16)18-13-8-6-11(7-9-13)10-17-12-4-2-1-3-5-12/h6-9,12,14,17H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZGHSIAHRBNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the introduction of the difluoromethoxy group to the phenyl ring. Common reagents used include difluoromethyl ethers and appropriate catalysts.
Coupling with Cyclohexanamine: The intermediate is then coupled with cyclohexanamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key differences arise from substituents on the benzyl group:
*Inferred from structural analogs.
- Electron Effects : Difluoromethoxy (–OCF₂H) is less electron-withdrawing than trifluoromethoxy (–OCF₃) but more than methoxy (–OCH₃), affecting aromatic ring electron density and binding interactions .
- Positional Influence : Para-substituted analogs (e.g., target compound) may exhibit better target engagement than meta-substituted derivatives (e.g., 10b) due to spatial alignment in receptor binding pockets .
Functional Group Replacements
- Boronate Ester Analogs : PN-6983 (N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine) contains a boronate ester, making it a synthetic intermediate for cross-coupling reactions. This contrasts with the target compound’s terminal difluoromethoxy group, which is more likely to influence pharmacokinetics .
Cyclohexanamine Modifications
Biological Activity
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine is a compound that belongs to the class of Mannich bases, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- IUPAC Name : this compound
- Molecular Weight : 255.28 g/mol
Biological Activity Overview
The biological activities of Mannich bases, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:
- Anticancer Activity : Several studies have reported that Mannich bases possess significant cytotoxic properties against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values lower than 2 μg/mL against human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines .
- Antibacterial and Antifungal Properties : Mannich bases have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
- Neurological Effects : Some derivatives exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound may interact with various biological targets:
- Enzyme Inhibition : Mannich bases can act as inhibitors for several enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds may also function as ligands for specific receptors, influencing cellular signaling pathways crucial for cell survival and proliferation .
Case Studies and Research Findings
A review of literature reveals several studies focused on the biological activity of Mannich bases similar to this compound:
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of various Mannich bases against human cancer cell lines, indicating that some derivatives exhibited higher potency compared to standard chemotherapy agents like 5-fluorouracil .
- IC50 values for certain compounds were reported as low as 2 μM against specific cancer cells.
- Antimicrobial Studies :
- Neuroprotective Studies :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
